

Application Notes and Protocols for Studying Aminoglycoside Nephrotoxicity with VU6067416

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Compound of Interest

Compound Name: VU6067416

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Introduction

Aminoglycoside antibiotics are potent bactericidal agents critical for treating severe Gram-negative infections. However, their clinical utility is significantly limited by the risk of nephrotoxicity, which can lead to acute kidney injury (AKI).[1][2] The primary site of aminoglycoside-induced renal damage is the proximal tubule epithelial cells.[1][3] The pathogenic process involves the uptake of aminoglycosides via megalin-mediated endocytosis, leading to their accumulation in lysosomes. This accumulation disrupts cellular processes, including mitochondrial function, and triggers apoptotic and necrotic cell death pathways.[1][3]

Recent research has highlighted the importance of ion channels in maintaining the physiological function of proximal tubule cells. The inwardly rectifying potassium (Kir) channel subunit Kir5.1, encoded by the KCNJ16 gene, is a key component of basolateral potassium channels in these cells, where it forms heterotetramers with Kir4.2.[4][5][6] These channels are crucial for maintaining the basolateral membrane potential, which in turn drives various transport processes, including sodium-bicarbonate cotransport.[4] Given that aminoglycosides are known to disrupt cellular electrolyte balance, investigating the role of Kir5.1 in the pathophysiology of aminoglycoside nephrotoxicity presents a novel research avenue.

VU6067416 is a selective inhibitor of Kir5.1-containing channels. This document provides detailed application notes and protocols for utilizing **VU6067416** as a chemical probe to investigate the role of Kir5.1 in aminoglycoside-induced nephrotoxicity.

Data Presentation

Table 1: In Vitro Models for Aminoglycoside Nephrotoxicity

Cell Line	Species	Relevant Characteristics	Application for VU6067416 Studies
LLC-PK1	Pig	Proximal tubule-like cells; express megalin and are sensitive to gentamicin-induced toxicity.[7]	Investigating the effect of Kir5.1 inhibition on gentamicin-induced cytotoxicity, apoptosis, and mitochondrial dysfunction.
mIMCD	Mouse	Inner medullary collecting duct cells; also show sensitivity to gentamicin.[7]	Studying the role of Kir5.1 in gentamicin-induced necroptosis.
Primary Proximal Tubule Cells	Rat, Mouse	Closely mimic in vivo physiology; suitable for studying initial drug uptake and toxicity mechanisms.[8]	Examining the direct impact of VU6067416 on aminoglycoside uptake and early toxic events in a primary cell model.

Table 2: In Vivo Models for Aminoglycoside Nephrotoxicity

Animal Model	Strain	Aminoglycoside & Dosing Regimen	Key Parameters to Measure
Rat	Sprague-Dawley	Gentamicin: 40-100 mg/kg/day, s.c. or i.p. for 7-14 days.[9]	Serum creatinine, Blood Urea Nitrogen (BUN), kidney weight, histopathology (tubular necrosis), biomarkers (KIM-1, NGAL).
Mouse	C57BL/6	Gentamicin: 80 mg/kg/day, i.p. for 7 days.[7]	Serum creatinine, BUN, urine osmolality, histopathology, inflammatory markers.
Rabbit	Local breed	Gentamicin/Amikacin: 10x human clinical dose for 20 days.[10]	Histopathological changes in renal tubules, glomeruli, and interstitium.

Experimental Protocols

Protocol 1: In Vitro Assessment of VU6067416 on Gentamicin-Induced Cytotoxicity in LLC-PK1 Cells

Objective: To determine if inhibition of Kir5.1 with **VU6067416** modulates gentamicin-induced cell death in a proximal tubule cell line.

Materials:

- LLC-PK1 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin

- Gentamicin sulfate
- **VU6067416**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Plate reader

Procedure:

- Cell Culture: Culture LLC-PK1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed LLC-PK1 cells in 96-well plates at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Treatment:
 - Prepare stock solutions of gentamicin in sterile water and **VU6067416** in DMSO.
 - Pre-treat cells with varying concentrations of **VU6067416** (e.g., 0.1, 1, 10 μ M) or vehicle (DMSO) for 1 hour.
 - Following pre-treatment, add varying concentrations of gentamicin (e.g., 1, 2, 4, 6 mM) to the wells. Include control wells with vehicle only, **VU6067416** only, and gentamicin only.
- Incubation: Incubate the plates for 24-48 hours.
- MTT Assay:
 - Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves for gentamicin in the presence and absence of **VU6067416**.

Protocol 2: In Vivo Evaluation of **VU6067416** on a Gentamicin-Induced Nephrotoxicity Mouse Model

Objective: To investigate the effect of Kir5.1 inhibition by **VU6067416** on the development of gentamicin-induced acute kidney injury in mice.

Materials:

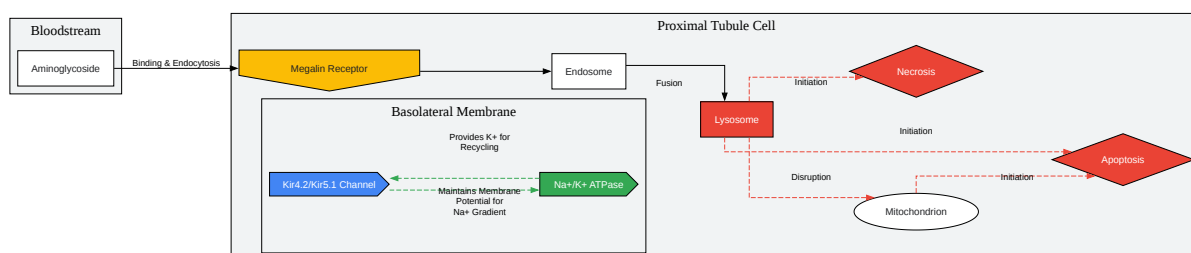
- Male C57BL/6 mice (8-10 weeks old)
- Gentamicin sulfate
- **VU6067416**
- Vehicle for **VU6067416** (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Metabolic cages
- Blood collection tubes
- Reagents for serum creatinine and BUN measurement
- Formalin for tissue fixation
- Histology supplies (paraffin, slides, H&E stain)

Procedure:

- Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
- Grouping: Divide mice into four groups (n=6-8 per group):

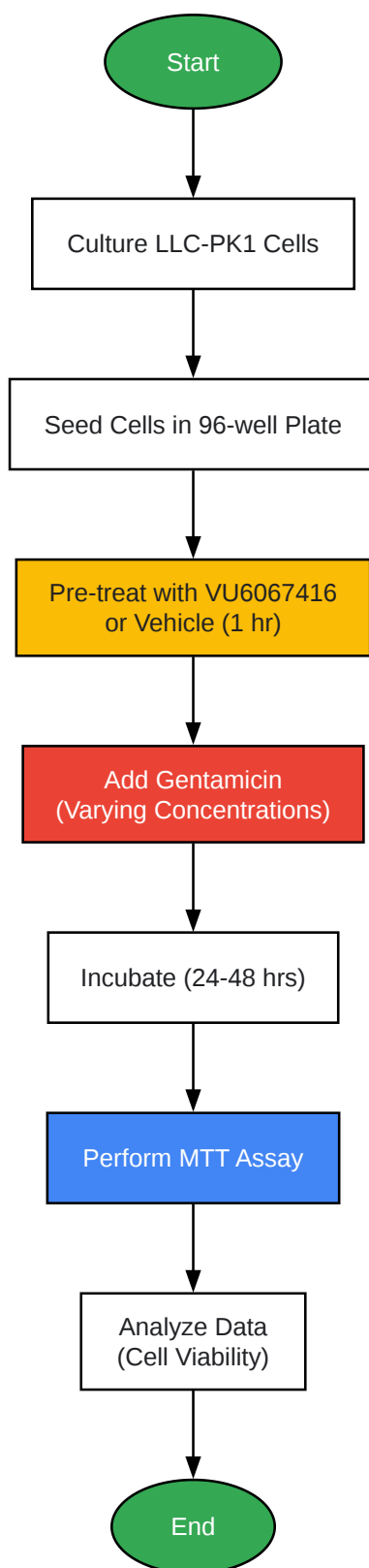
- Group 1: Vehicle control (receives vehicle for both gentamicin and **VU6067416**).
- Group 2: Gentamicin only (receives gentamicin and vehicle for **VU6067416**).
- Group 3: Gentamicin + **VU6067416** (receives both gentamicin and **VU6067416**).
- Group 4: **VU6067416** only (receives **VU6067416** and vehicle for gentamicin).
- Dosing:
 - Administer gentamicin (80 mg/kg) via intraperitoneal (i.p.) injection once daily for 7 days.
 - Administer **VU6067416** (dose to be determined by pharmacokinetic studies) or vehicle i.p. or orally, starting one day before gentamicin administration and continuing daily throughout the study.
- Monitoring: Monitor body weight daily. On day 6, place mice in metabolic cages for 24-hour urine collection to measure volume and osmolality.^[7]
- Sample Collection: On day 8, collect blood via cardiac puncture for serum creatinine and BUN analysis. Euthanize the mice and harvest the kidneys.
- Tissue Processing:
 - Weigh the kidneys.
 - Fix one kidney in 10% neutral buffered formalin for histopathological analysis.
 - Snap-freeze the other kidney in liquid nitrogen for molecular or biochemical analysis.
- Histopathology: Embed the fixed kidney in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and inflammation.
- Data Analysis: Compare serum creatinine, BUN, kidney weight to body weight ratio, and histopathological scores among the different groups.

Mandatory Visualizations



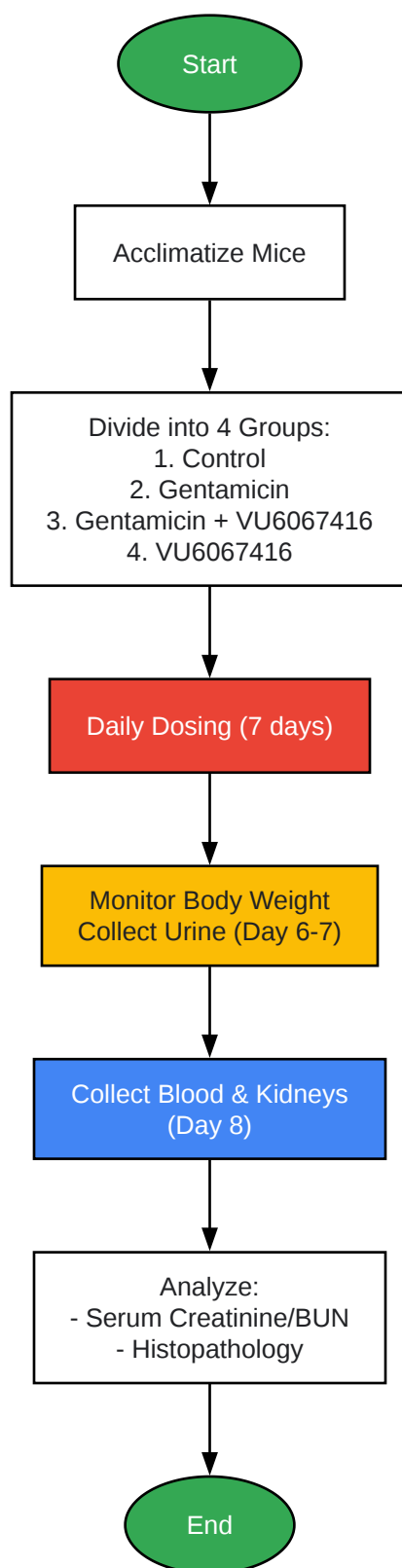
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Caption: Signaling pathway of aminoglycoside nephrotoxicity in proximal tubule cells.



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Caption: Experimental workflow for in vitro assessment of **VU6067416**.



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Caption: Experimental workflow for in vivo evaluation of **VU6067416**.

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